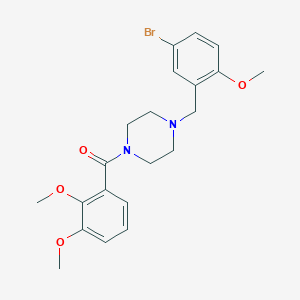![molecular formula C17H23ClN2O2S B248532 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B248532.png)
1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine, also known as BCT-100, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as piperazines and is being studied for its potential use in treating various medical conditions.
Mecanismo De Acción
The exact mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act on several molecular targets, including the dopamine and serotonin receptors. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the levels of amyloid-beta, a protein that forms plaques in the brains of Alzheimer's patients. In schizophrenia research, this compound has been shown to improve the function of the prefrontal cortex, a brain region involved in cognitive and social function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity for its molecular targets. This allows researchers to study the effects of this compound on specific pathways and receptors without affecting other cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high doses, and researchers must take precautions to ensure the safety of their experiments.
Direcciones Futuras
There are several future directions for 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine research. One direction is to further investigate its potential use in treating cancer, Alzheimer's disease, and schizophrenia. Another direction is to study its effects on other molecular targets and pathways. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, researchers could investigate the potential use of this compound in other medical conditions, such as depression and anxiety.
Métodos De Síntesis
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine involves the reaction of bicyclo[2.2.1]hept-2-ene with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of this compound as a white solid. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound have been optimized.
Aplicaciones Científicas De Investigación
1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In Alzheimer's disease research, this compound has been shown to improve cognitive function in animal models. In schizophrenia research, this compound has been shown to improve cognitive and social function in animal models.
Propiedades
Fórmula molecular |
C17H23ClN2O2S |
|---|---|
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
1-(3-bicyclo[2.2.1]heptanyl)-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H23ClN2O2S/c18-15-3-5-16(6-4-15)23(21,22)20-9-7-19(8-10-20)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2 |
Clave InChI |
CYSHXVTZOQJHRF-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)


![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)

